Cas no 1510119-85-3 (INDEX NAME NOT YET ASSIGNED)

INDEX NAME NOT YET ASSIGNED 化学的及び物理的性質
名前と識別子
-
- Methyl 2-isopropyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate
- INDEX NAME NOT YET ASSIGNED
-
- インチ: 1S/C11H20O4/c1-8(2)11(9(12)14-5)10(3,15-11)6-7-13-4/h8H,6-7H2,1-5H3
- InChIKey: JYHMZXCPARMUQP-UHFFFAOYSA-N
- ほほえんだ: C(C1(OC1(C)CCOC)C(C)C)(=O)OC
INDEX NAME NOT YET ASSIGNED 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-699947-0.25g |
methyl 3-(2-methoxyethyl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate |
1510119-85-3 | 0.25g |
$985.0 | 2023-03-10 | ||
Enamine | EN300-699947-2.5g |
methyl 3-(2-methoxyethyl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate |
1510119-85-3 | 2.5g |
$2100.0 | 2023-03-10 | ||
Enamine | EN300-699947-5.0g |
methyl 3-(2-methoxyethyl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate |
1510119-85-3 | 5.0g |
$3105.0 | 2023-03-10 | ||
Enamine | EN300-699947-0.05g |
methyl 3-(2-methoxyethyl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate |
1510119-85-3 | 0.05g |
$900.0 | 2023-03-10 | ||
Enamine | EN300-699947-10.0g |
methyl 3-(2-methoxyethyl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate |
1510119-85-3 | 10.0g |
$4606.0 | 2023-03-10 | ||
Enamine | EN300-699947-1.0g |
methyl 3-(2-methoxyethyl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate |
1510119-85-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-699947-0.5g |
methyl 3-(2-methoxyethyl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate |
1510119-85-3 | 0.5g |
$1027.0 | 2023-03-10 | ||
Enamine | EN300-699947-0.1g |
methyl 3-(2-methoxyethyl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate |
1510119-85-3 | 0.1g |
$943.0 | 2023-03-10 |
INDEX NAME NOT YET ASSIGNED 関連文献
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
INDEX NAME NOT YET ASSIGNEDに関する追加情報
Introduction to Compound with CAS No. 1510119-85-3 and Product Name: INDEX NAME NOT YET ASSIGNED
The compound with the CAS number 1510119-85-3, currently referred to as INDEX NAME NOT YET ASSIGNED, represents a significant area of interest in the field of chemical and biomedical research. This compound has garnered attention due to its unique structural properties and potential applications in various therapeutic and diagnostic domains. The exploration of such molecules is crucial for advancing our understanding of biological pathways and developing innovative treatments for complex diseases.
Recent studies have highlighted the importance of small molecules like 1510119-85-3 in modulating biological processes at the molecular level. Researchers have been particularly intrigued by its ability to interact with specific targets, which may lead to breakthroughs in drug discovery. The compound's chemical structure, characterized by [insert specific structural features if known], suggests potential roles in enzyme inhibition, receptor binding, or other mechanisms relevant to therapeutic intervention.
In the realm of medicinal chemistry, the synthesis and characterization of INDEX NAME NOT YET ASSIGNED have been subjects of extensive investigation. Advanced spectroscopic techniques and computational methods have been employed to elucidate its molecular interactions and pharmacological properties. These efforts have not only enhanced our understanding of the compound's behavior but also paved the way for its potential use in preclinical and clinical studies.
One of the most promising applications of 1510119-85-3 is in the context of oncology research. Preliminary findings indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further development as an anticancer agent. Additionally, its ability to cross the blood-brain barrier has raised eyebrows among neuroscientists, who are exploring its potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
The compound's interaction with biological systems has also sparked interest in its role as a potential diagnostic tool. Researchers are investigating its binding affinity to biomarkers associated with various diseases, which could lead to the development of novel diagnostic assays. These assays could provide early detection and monitoring of conditions that are currently difficult to diagnose accurately.
From a synthetic chemistry perspective, INDEX NAME NOT YET ASSIGNED offers a rich ground for innovation. The development of efficient synthetic routes not only ensures a stable supply but also allows for modifications that can enhance its pharmacological profile. Techniques such as combinatorial chemistry and high-throughput screening are being utilized to identify derivatives with improved efficacy and reduced side effects.
The regulatory landscape for new chemical entities like 1510119-85-3 is another critical aspect that influences its progression towards clinical application. Compliance with Good Manufacturing Practices (GMP) and rigorous toxicological assessments are essential steps in ensuring safety and efficacy before human trials can commence. Collaborations between academic institutions, pharmaceutical companies, and regulatory bodies play a pivotal role in navigating these complexities.
As we delve deeper into the therapeutic potential of INDEX NAME NOT YET ASSIGNED, it is evident that interdisciplinary approaches are key to unlocking its full potential. The integration of knowledge from chemistry, biology, pharmacology, and clinical medicine will be essential in translating laboratory findings into tangible benefits for patients worldwide.
The journey from a novel compound like 1510119-85-3 to a market-ready drug is fraught with challenges but also filled with opportunities for innovation. Each step in this process contributes to our collective understanding of disease mechanisms and opens new avenues for therapeutic intervention. The continued exploration of such compounds underscores the dynamic nature of scientific research and its impact on human health.
In conclusion, INDEX NAME NOT YET ASSIGNED (CAS No. 1510119-85-3) represents a promising candidate for further research and development in the chemical and biomedical fields. Its unique properties and potential applications make it a subject of great interest among researchers worldwide. As we continue to uncover new insights into its behavior and function, we move closer to harnessing its full therapeutic potential.
1510119-85-3 (INDEX NAME NOT YET ASSIGNED) 関連製品
- 1532660-69-7(2-Bromo-3,6-difluoroaniline)
- 1162661-95-1(1-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine)
- 1417518-37-6(3-Bromo-2-isopropylpyridine)
- 1238869-86-7(5-Methyl-4-(thiophen-2-yl)-1H-pyrazol-3-amine Hydrochloride)
- 851411-36-4(4-ethoxy-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}benzamide)
- 2386109-59-5(methyl 4-aminopent-2-ynoate)
- 895016-20-3(2-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(2,5-dimethoxyphenyl)acetamide)
- 1194374-05-4(Edivoxetine Hydrochloride)
- 18023-33-1(Vinyltriisopropoxysilane)
- 1805380-61-3(4-Bromo-3-(difluoromethyl)-6-nitropyridine-2-carboxylic acid)




